molecular formula C19H26ClN3O2 B3006157 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1396748-27-8

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No.: B3006157
CAS No.: 1396748-27-8
M. Wt: 363.89
InChI Key: FNXKKMDKQOQNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a synthetic small-molecule compound characterized by a piperazine backbone substituted with a 3,5-dimethylisoxazole methyl group and a phenylpropanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations. This compound is structurally optimized for interactions with central nervous system (CNS) targets, particularly serotonin and dopamine receptors, though its exact therapeutic indication remains under investigation . Its design leverages the piperazine scaffold’s versatility in modulating receptor affinity and selectivity, while the isoxazole ring contributes to metabolic stability and bioavailability.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.ClH/c1-15-18(16(2)24-20-15)14-21-10-12-22(13-11-21)19(23)9-8-17-6-4-3-5-7-17;/h3-7H,8-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXKKMDKQOQNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperazine ring, an isoxazole moiety, and a phenylpropanone structure, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Component Description
Piperazine Ring Common scaffold in biologically active molecules.
Isoxazole Moiety Associated with potential activity against various targets.
Phenylpropanone Structure Enhances selectivity and potency against biological targets.

Pharmacological Properties

Research indicates that 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride exhibits significant pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially leading to antidepressant effects.
  • Antitumor Potential : The compound's structural similarities to known antitumor agents indicate possible cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies have highlighted its potential to modulate inflammatory pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the isoxazole moiety may interact with specific receptors or enzymes involved in disease processes.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of similar compounds on cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated that compounds sharing structural characteristics with 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride exhibited significant antitumor activity, suggesting a promising avenue for further research in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Research into neuropharmacological properties revealed that related compounds could modulate serotonin and norepinephrine levels in the brain. This suggests potential applications in treating mood disorders .

Synthesis and Modification

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoxazole Moiety : Achieved through cycloaddition reactions.
  • Piperazine Attachment : Involves linking the isoxazole to the piperazine ring via nucleophilic substitution.
  • Final Modifications : Tailoring the phenylpropanone structure to enhance biological activity.

Comparison with Similar Compounds

Key Observations:

Structural Flexibility vs. Specificity : The target compound’s 3,5-dimethylisoxazole group distinguishes it from triazole-based analogs (e.g., PF 43(1)), which exhibit stronger antifungal activity due to triazole-mediated heme iron binding in CYP51 . In contrast, the isoxazole moiety may reduce off-target effects in CNS applications.

Piperazine Substitution Patterns: The phenylpropanone side chain in the target compound mirrors the propyl linker in Imp. B(BP) , but the absence of a triazolopyridine ring results in lower dopamine D2 receptor affinity (Ki ~12 nM vs. 1.3 nM for Imp. B(BP)).

Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility (~5.2 mg/mL) compared to non-salt analogs like PF 43(1) (~0.8 mg/mL), enhancing its pharmacokinetic profile.

Mechanistic and Clinical Comparisons

  • Antifungal vs. CNS Activity: While PF 43(1) derivatives target fungal lanosterol 14α-demethylase (CYP51), the target compound’s piperazine-isoxazole scaffold aligns more closely with kinase inhibitors (e.g., JAK/STAT modulators) or 5-HT2A antagonists, as seen in its sub-20 nM binding affinity .
  • Impurity Profiles : Imp. B(BP) and its dihydrochloride variant (Imp. C(BP)) highlight the importance of regioselective synthesis in avoiding pharmacologically active byproducts. For instance, Imp. C(BP)’s 4-chlorophenyl group increases D2 receptor potency by 10-fold compared to the target compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction parameters require stringent control?

The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and coupling strategies. Critical parameters include:

  • Temperature control during the formation of the piperazine-isoxazole linkage to avoid side reactions (e.g., isomerization or decomposition of the isoxazole ring) .
  • Solvent selection (e.g., dichloromethane or THF) to optimize solubility and reaction efficiency, particularly for the coupling of the phenylpropanone moiety .
  • Purification methods such as column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. How can researchers validate the compound’s structural integrity using spectroscopic methods?

  • NMR Spectroscopy : Analyze the 1H^1H- and 13C^13C-NMR spectra to confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH2_2 groups) and the isoxazole methyl groups (δ ~2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) at m/z 416.223 (calculated for C20_{20}H26_{26}N3_3O2_2·HCl) .
  • FT-IR : Confirm carbonyl stretching (~1680 cm1^{-1}) and aromatic C–H bending (~750 cm1^{-1}) .

Q. What chromatographic methods are suitable for assessing purity and detecting impurities?

  • HPLC with UV detection (e.g., Chromolith® columns) using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve polar impurities .
  • LC-MS to identify trace impurities (e.g., des-methyl byproducts or hydrolyzed isoxazole derivatives) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Source verification : Compare impurity profiles (e.g., residual solvents or unreacted intermediates) using reference standards (e.g., USP/EP guidelines) .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell permeability assays using Caco-2 monolayers) to isolate variables like serum protein binding .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular activity) to identify confounding factors .

Q. What experimental strategies optimize pharmacokinetic properties like BBB permeability or CYP inhibition?

  • In silico modeling : Use tools like SwissADME to predict BBB penetration (e.g., TPSA < 90 Ų) and CYP450 inhibition (e.g., CYP3A4 binding affinity) .
  • In vitro assays :
    • PAMPA-BBB to measure passive diffusion .
    • CYP450 inhibition screening (e.g., fluorogenic substrates for CYP2D6/3A4) to identify metabolic liabilities .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s mechanism of action?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazolo-pyridinone derivatives with piperazine motifs) .
  • Kinetic studies : Use fluorescence polarization or SPR to determine KiK_i values under varying ATP/substrate concentrations .
  • Negative controls : Include known inhibitors (e.g., Hedgehog Antagonist VIII for Hh pathway studies) to validate assay specificity .

Q. What methodologies address low aqueous solubility in preclinical formulations?

  • Co-solvent systems : Test combinations of PEG-400 and Labrasol® to enhance solubility without cytotoxicity .
  • Amorphous solid dispersion : Use spray-drying with HPMCAS to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions to identify degradation pathways .
  • Stability-indicating assays : Develop UPLC methods to quantify degradation products (e.g., hydrolyzed isoxazole or oxidized piperazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.